

The Chemical Landscape of Methacetinmethoxy-13C: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Methacetin-methoxy-13C	
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An in-depth exploration of the chemical properties, structure, and analytical methodologies of **Methacetin-methoxy-13C**, a critical isotopic tracer in biomedical research. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, metabolic fate, and application in liver function assessment.

Core Chemical Properties and Structure

Methacetin-methoxy-13C, systematically named N-(4-(methoxy-13C)phenyl)acetamide, is a stable isotope-labeled analog of the analgesic compound methacetin. The incorporation of a carbon-13 isotope at the methoxy position allows for its use as a non-radioactive tracer in metabolic studies.

Structural and Molecular Information

The foundational structure of **Methacetin-methoxy-13C** is an acetamide derivative of anisidine, with the key feature being the 13C-labeled methyl group attached to the phenolic oxygen.

Table 1: Structural and Identification Data for Methacetin-methoxy-13C



Identifier	Value
IUPAC Name	N-(4-(methoxy-13C)phenyl)acetamide
CAS Number	72156-70-8
Molecular Formula	C ₉ H ₁₁ NO ₂ (with ¹³ C at the methoxy carbon)
Molecular Weight	166.18 g/mol
SMILES String	CC(=O)Nc1ccc(O[13CH3])cc1[1]
InChI Key	XVAIDCNLVLTVFM-VQEHIDDOSA-N[1]

Physicochemical Properties

The physicochemical properties of **Methacetin-methoxy-13C** are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for Methacetin-methoxy-13C

Property	Value
Melting Point	128-130 °C[1]
Appearance	Solid
Isotopic Purity	≥99 atom % ¹³ C[1]
Chemical Purity	≥98%
Solubility	Information not widely available, but likely soluble in organic solvents like methanol and chloroform.
XLogP3	1.1

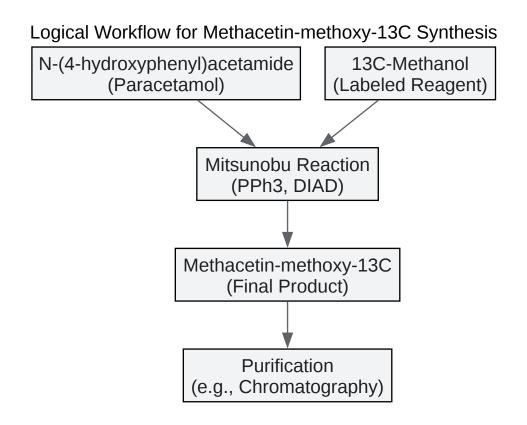
Synthesis and Manufacturing

The synthesis of **Methacetin-methoxy-13C** involves the introduction of a ¹³C-labeled methyl group onto a precursor molecule. A common and efficient method for this is the Mitsunobu reaction.



Synthetic Pathway Overview

A plausible synthetic route involves the O-alkylation of a suitable phenolic precursor with ¹³C-labeled methanol.



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Caption: A logical workflow illustrating the synthesis of Methacetin-methoxy-13C.

Experimental Protocol: Mitsunobu Reaction

While a specific, detailed protocol for the synthesis of **Methacetin-methoxy-13C** is not readily available in the public domain, a general procedure based on the Mitsunobu reaction can be outlined. This reaction facilitates the etherification of a phenol with an alcohol.

Materials:

- N-(4-hydroxyphenyl)acetamide (paracetamol)
- ¹³C-Methanol



- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(4-hydroxyphenyl)acetamide and triphenylphosphine in anhydrous THF.
- Add ¹³C-Methanol to the solution.
- Cool the mixture in an ice bath.
- Slowly add DIAD or DEAD dropwise to the cooled and stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically concentrated and purified using column chromatography to isolate the desired product, Methacetin-methoxy-13C.

Metabolic Pathway and Mechanism of Action

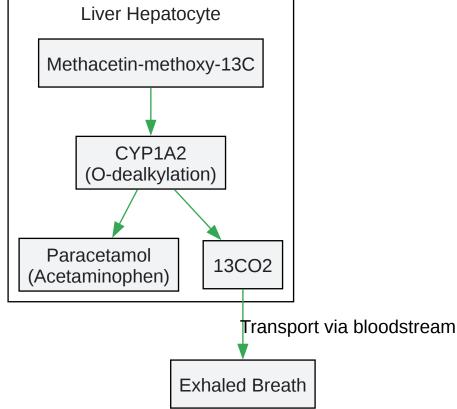
The primary application of **Methacetin-methoxy-13C** lies in its role as a probe for liver function, specifically the activity of the cytochrome P450 enzyme CYP1A2.

Hepatic Metabolism

In the liver, **Methacetin-methoxy-13C** undergoes O-dealkylation, a metabolic process catalyzed by CYP1A2. This reaction cleaves the ¹³C-methyl group, leading to the formation of paracetamol (acetaminophen) and ¹³CO₂.[2] The rate of ¹³CO₂ exhalation in the breath is directly proportional to the metabolic activity of CYP1A2 in the liver.



Metabolic Pathway of Methacetin-methoxy-13C Liver Hepatocyte



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Caption: The metabolic fate of Methacetin-methoxy-13C in the liver.

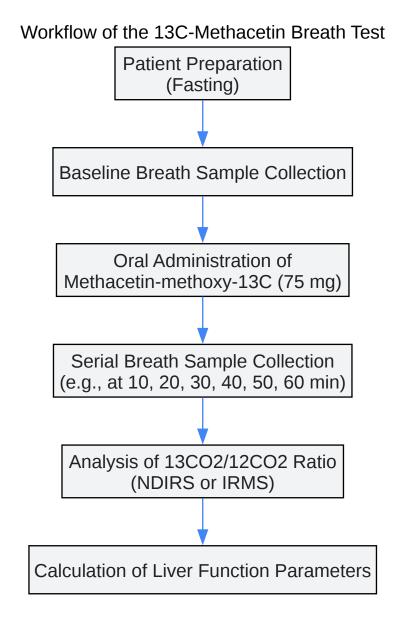
Experimental Application: The ¹³C-Methacetin Breath Test

The ¹³C-Methacetin Breath Test is a non-invasive diagnostic tool used to quantitatively assess liver function.

Experimental Workflow

The test involves the administration of **Methacetin-methoxy-13C** to a patient and the subsequent measurement of ¹³CO₂ in their exhaled breath over a specific period.





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Caption: A step-by-step workflow for the ¹³C-Methacetin Breath Test.

Detailed Experimental Protocol

Patient Preparation:

- Patients should fast for a minimum of 6 hours prior to the test.
- Smoking and consumption of carbonated beverages should be avoided for at least 1 hour before the test.



Test Administration:

- A baseline breath sample is collected from the patient into a designated collection bag or tube.
- The patient ingests a 75 mg dose of Methacetin-methoxy-13C dissolved in approximately 200 mL of water.
- Breath samples are collected at regular intervals, for example, at 10, 20, 30, 40, 50, and 60 minutes post-ingestion.

Sample Analysis:

• The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is measured using non-dispersive isotope-selective infrared spectrometry (NDIRS) or isotope ratio mass spectrometry (IRMS).

Data Interpretation:

• The results are often expressed as the percentage dose of ¹³C recovered per hour or as a cumulative percentage of ¹³C recovered over the entire test period. These values correlate with the metabolic capacity of the liver.

Spectroscopic Data

The structural confirmation and purity assessment of **Methacetin-methoxy-13C** are typically performed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for Methacetin-methoxy-13C



Spectroscopic Method	Key Observations
¹³ C NMR	The spectrum will show a characteristic peak for the ¹³ C-enriched methoxy carbon, shifted from the natural abundance signal.
¹ H NMR	The proton spectrum will be consistent with the structure of methacetin, showing signals for the acetyl methyl protons, the aromatic protons, and the methoxy protons.
Mass Spectrometry	The molecular ion peak will be observed at m/z corresponding to the molecular weight of the ¹³ C-labeled compound (166.18).
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-O-C stretch (ether).

This technical guide provides a comprehensive overview of **Methacetin-methoxy-13C**, from its fundamental chemical properties to its application in a clinical diagnostic setting. The provided protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, hepatology, and analytical chemistry.

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